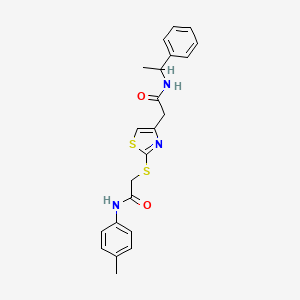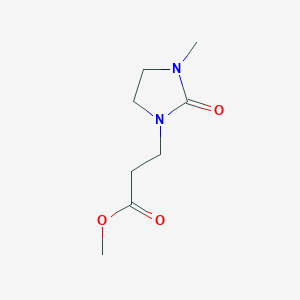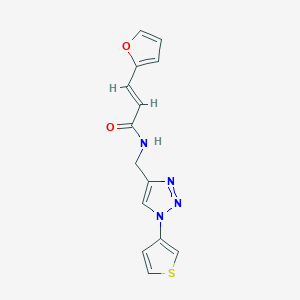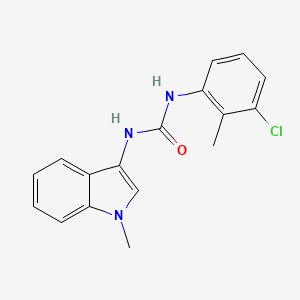![molecular formula C13H25N3O4 B2708058 3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea CAS No. 1795822-64-8](/img/structure/B2708058.png)
3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "MEAU" and is known for its unique structure and properties.
科学研究应用
MEAU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is its potential use as a therapeutic agent for the treatment of cancer. MEAU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It is believed that MEAU exerts its anticancer effects by inhibiting the activity of specific enzymes that are involved in cell division and proliferation.
MEAU has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MEAU has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of MEAU is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cell division and proliferation. MEAU has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the regulation of cell cycle progression. By inhibiting the activity of these enzymes, MEAU can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
MEAU has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in cell division and proliferation, as well as to have neuroprotective and anti-inflammatory effects. Additionally, MEAU has been shown to have a low toxicity profile and is relatively safe for use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of MEAU is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, MEAU has a relatively low toxicity profile and is safe for use in laboratory experiments. However, MEAU also has some limitations, including its low solubility in water and its relatively complex synthesis process.
未来方向
There are several future directions for research on MEAU. One area of research is the development of more efficient synthesis methods for MEAU, which could increase its availability for use in laboratory experiments and potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of MEAU and its potential applications in the treatment of various diseases. Finally, there is a need for more comprehensive toxicity studies to determine the safety of MEAU for use in humans.
合成方法
MEAU can be synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of piperidine with 2-(2-methoxyethoxy)acetyl chloride to form 1-[2-(2-methoxyethoxy)acetyl]piperidine. This intermediate product is then treated with dimethylamine and cyanogen bromide to form 3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea. The overall yield of this process is approximately 50%.
属性
IUPAC Name |
3-[1-[2-(2-methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4/c1-15(2)13(18)14-11-4-6-16(7-5-11)12(17)10-20-9-8-19-3/h11H,4-10H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJHBQSIFNCUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)COCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2707976.png)
![Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2707977.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2707981.png)
![(r)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2707982.png)

![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2707985.png)

![8-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707989.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid](/img/structure/B2707994.png)
![1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2707996.png)
